molecular formula C18H19N3O5 B3181498 N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide CAS No. 876361-72-7

N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide

Cat. No.: B3181498
CAS No.: 876361-72-7
M. Wt: 357.4 g/mol
InChI Key: BFUIHKBLAOVCIU-UHFFFAOYSA-N
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Description

N’-(4-butoxybenzoyl)-2-nitrobenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a butoxybenzoyl group and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butoxybenzoyl)-2-nitrobenzohydrazide typically involves the reaction of 4-butoxybenzoyl chloride with 2-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of N’-(4-butoxybenzoyl)-2-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butoxybenzoyl)-2-nitrobenzohydrazide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-amino-N’-(4-butoxybenzoyl)benzohydrazide.

    Substitution: Substituted benzohydrazides depending on the nucleophile used.

    Hydrolysis: 4-butoxybenzoic acid and 2-nitrobenzohydrazide.

Scientific Research Applications

N’-(4-butoxybenzoyl)-2-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-butoxybenzoyl)-2-nitrobenzohydrazide depends on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-butoxybenzoyl chloride: A precursor in the synthesis of N’-(4-butoxybenzoyl)-2-nitrobenzohydrazide.

    2-nitrobenzohydrazide: Another precursor used in the synthesis.

    N’-(4-butoxybenzoyl)-2,5-dichlorobenzohydrazide: A similar compound with dichloro substitution.

Uniqueness

N’-(4-butoxybenzoyl)-2-nitrobenzohydrazide is unique due to the presence of both a butoxybenzoyl group and a nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-2-3-12-26-14-10-8-13(9-11-14)17(22)19-20-18(23)15-6-4-5-7-16(15)21(24)25/h4-11H,2-3,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUIHKBLAOVCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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